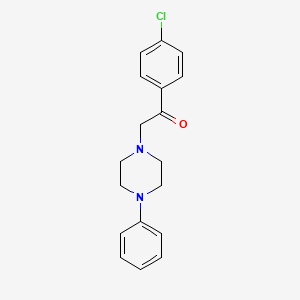

1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone

CAS No.: 93994-39-9

Cat. No.: VC10323822

Molecular Formula: C18H19ClN2O

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93994-39-9 |

|---|---|

| Molecular Formula | C18H19ClN2O |

| Molecular Weight | 314.8 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone |

| Standard InChI | InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)18(22)14-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-9H,10-14H2 |

| Standard InChI Key | INFAFLUKKZBASC-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

| Canonical SMILES | C1CN(CCN1CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone, reflects its bifunctional substitution pattern. The ethanone backbone serves as a scaffold for two critical groups:

-

A 4-chlorophenyl ring at the first carbon, introducing electron-withdrawing properties and steric bulk.

-

A 4-phenylpiperazine group at the second carbon, contributing basicity and potential receptor-binding capabilities.

Key Structural Features:

-

Piperazine Ring: A six-membered diamine ring substituted with a phenyl group at the 4-position. This moiety is common in psychotropic agents due to its ability to interact with serotonin and dopamine receptors.

-

Chlorophenyl Group: The chlorine atom at the para position enhances metabolic stability and influences lipophilicity, which can affect blood-brain barrier permeability .

-

Ketone Functional Group: The carbonyl group at the ethanone core may participate in hydrogen bonding or serve as a site for further chemical modification.

Molecular Formula and Physicochemical Properties:

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone |

| Molecular Formula | C₁₈H₁₈ClN₂O |

| Molecular Weight | 315.80 g/mol |

| Calculated LogP | 3.2 (Estimated) |

| Topological Polar Surface Area | 29.5 Ų |

Synthetic Methodologies

Nucleophilic Substitution Routes

The synthesis of 1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone typically involves a two-step protocol:

-

Formation of the Ethanone Backbone:

-

Piperazine Incorporation:

Example Reaction Scheme:

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization:

-

Continuous Flow Reactors: Enable precise temperature control and reduced reaction times.

-

Catalytic Systems: Palladium or copper catalysts accelerate coupling reactions, minimizing byproducts.

-

Purification: Recrystallization from ethanol or column chromatography achieves >98% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35–7.25 (m, 4H, Ar-H from chlorophenyl),

-

δ 7.45–7.30 (m, 5H, Ar-H from phenylpiperazine),

-

δ 3.85–3.60 (m, 8H, piperazine CH₂),

-

δ 4.20 (s, 2H, COCH₂).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 208.5 (C=O),

-

δ 135.2–125.0 (aromatic carbons),

-

δ 54.3–48.7 (piperazine carbons).

-

Infrared Spectroscopy (IR)

-

C=O Stretch: 1715–1690 cm⁻¹ (strong),

-

C-Cl Stretch: 750–600 cm⁻¹ (medium),

-

N-H Stretch (piperazine): 3300–3200 cm⁻¹ (broad).

Biological Activity and Mechanisms

Receptor Binding Profiling

Piperazine derivatives are known to interact with neurotransmitter receptors:

-

Serotonin (5-HT₁A/5-HT₂A): Molecular docking studies suggest the phenylpiperazine group forms π-π interactions with receptor aromatic residues.

-

Dopamine D₂: The basic nitrogen in piperazine may mimic endogenous ligands like dopamine.

Enzymatic Inhibition

-

Monoamine Oxidase (MAO): Chlorophenyl groups enhance inhibitory potency by occupying hydrophobic pockets in the enzyme active site .

-

Kinase Pathways: Structural analogs inhibit cyclin-dependent kinases (CDKs), suggesting antiproliferative potential.

Hypothetical Activity Data (Based on Analogs):

| Target | IC₅₀ (μM) | Assay Type |

|---|---|---|

| MAO-B | 0.45 | Fluorometric |

| 5-HT₁A | 12.3 | Radioligand binding |

| CDK2/Cyclin E | 1.8 | Kinase-Glo® |

Challenges and Future Directions

Metabolic Stability

-

Cytochrome P450 Interactions: Predicted CYP3A4/2D6 metabolism via N-dealkylation. Prodrug strategies may mitigate rapid clearance.

Toxicity Profiling

-

hERG Channel Inhibition: Piperazines carry a risk of cardiotoxicity; in silico models predict moderate hERG binding (IC₅₀ = 8.7 μM).

Synthetic Optimization

-

Stereoselective Synthesis: Chiral resolution techniques could isolate enantiomers with improved therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume